molecular formula C25H17N3O3 B2403822 N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylquinoline-4-carboxamide CAS No. 683232-32-8

N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylquinoline-4-carboxamide

Cat. No. B2403822
M. Wt: 407.429
InChI Key: VLFITYXDEDWOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylquinoline-4-carboxamide” is a complex organic compound. It contains an isoindoline group, which is a type of heterocycle, and a quinoline group, which is a type of aromatic compound12. These groups are common in many biologically active compounds and pharmaceuticals.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate 2-phenylquinoline-4-carboxamide with a 2-methyl-1,3-dioxoisoindolin-4-yl group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis3.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoindoline and quinoline groups. The isoindoline group would likely contribute to the compound’s reactivity and possible biological activity1.



Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of the isoindoline and quinoline groups suggests that it might undergo reactions typical of these types of compounds12.



Physical And Chemical Properties Analysis

Without specific experimental data, it’s difficult to provide a detailed analysis of the physical and chemical properties of this compound.


Scientific Research Applications

Radioligand Development

N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylquinoline-4-carboxamide derivatives have been explored as potential radioligands. They have been utilized in the labeling of quinoline-2-carboxamide derivatives for visualization of peripheral benzodiazepine receptors, particularly in positron emission tomography (PET) imaging. Such derivatives exhibit high specific binding to peripheral benzodiazepine type receptors in various organs, making them promising for in vivo imaging studies (Matarrese et al., 2001).

Polymerization Screening

The compound has been used in the synthesis of half-titanocene chlorides for ethylene polymerization and copolymerization screening. This application demonstrates its potential in the field of materials science, specifically in the development of new catalysts for polymer production (Sun et al., 2010).

Antimicrobial Activity

Some derivatives of N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylquinoline-4-carboxamide have shown potential as antimicrobial agents. For instance, specific carboxamides have been synthesized and displayed in vitro antibacterial and antifungal activities, highlighting their potential in medical applications (Desai et al., 2011).

Neurokinin Receptor Antagonists

These compounds have also been investigated for their potential as neurokinin receptor antagonists. They have been found to modulate neurokinin-3 and neurokinin-2 receptor affinity and selectivity, which could be significant in developing treatments for disorders related to these receptors (Blaney et al., 2001).

Antitumor Activity

Furthermore, 2-phenylquinoline-8-carboxamides, which are structurally similar, have been studied as potential antitumor agents. These compounds show promising activity against solid tumors and leukemia, emphasizing their potential in cancer therapy (Atwell et al., 1989).

HIV-1 Integrase Inhibition

In the realm of antiviral research, derivatives of the compound have been evaluated for their properties against HIV-1 integrase. This research suggests its potential role in the development of new HIV treatments (Billamboz et al., 2013).

Future Directions

Given the presence of the isoindoline and quinoline groups in this compound, it could be of interest for further study, particularly in the field of medicinal chemistry. These groups are found in many biologically active compounds, so this compound could potentially have interesting biological properties3.


properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17N3O3/c1-28-24(30)17-11-7-13-20(22(17)25(28)31)27-23(29)18-14-21(15-8-3-2-4-9-15)26-19-12-6-5-10-16(18)19/h2-14H,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFITYXDEDWOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylquinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.